molecular formula C21H26N2O4S2 B11244587 7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11244587
M. Wt: 434.6 g/mol
InChI Key: QPEXUOXYAZGUMZ-UHFFFAOYSA-N
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Description

7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methylsulfonyl group, and a sulfanyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps. One common method includes the reaction of benzoxazepine derivatives with methylsulfonyl chloride and 4-methylphenyl sulfanyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazepine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methylsulfonyl)phenyl]ethylamine: Shares the methylsulfonyl and phenyl groups but lacks the benzoxazepine ring.

    4-(Methylsulfonyl)-benzeneethanamine: Similar structure but different functional groups attached to the benzene ring.

Uniqueness

7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its combination of a benzoxazepine ring with both methylsulfonyl and sulfanyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.6 g/mol

IUPAC Name

7-methyl-N-[2-(4-methylphenyl)sulfanylethyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C21H26N2O4S2/c1-15-4-7-17(8-5-15)28-13-11-22-21(24)20-10-12-23(29(3,25)26)18-14-16(2)6-9-19(18)27-20/h4-9,14,20H,10-13H2,1-3H3,(H,22,24)

InChI Key

QPEXUOXYAZGUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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